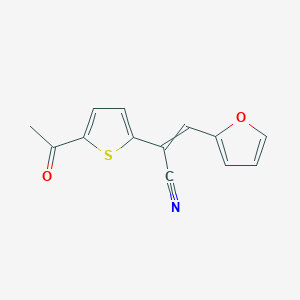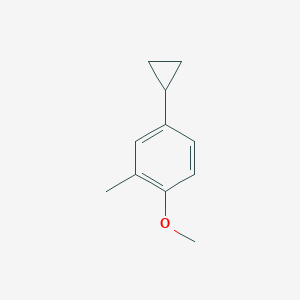
2-Methyl-4-cyclopropylanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-cyclopropylanisole is an organic compound with the molecular formula C11H14O It is a derivative of anisole, where the methoxy group is substituted at the para position with a cyclopropyl group and a methyl group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-cyclopropylanisole can be achieved through several methods. One common approach involves the alkylation of anisole derivatives. For instance, starting with 2-methylphenol, a Friedel-Crafts alkylation can be performed using cyclopropylmethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-cyclopropylanisole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst is commonly employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-methyl-4-cyclopropylphenol.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated anisole derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4-cyclopropylanisole has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-cyclopropylanisole involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The cyclopropyl group can introduce steric hindrance, affecting the compound’s overall reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Anisole: Lacks the cyclopropyl and methyl groups, making it less sterically hindered.
2-Methylphenol: Lacks the methoxy and cyclopropyl groups, affecting its reactivity and applications.
4-Cyclopropylanisole: Lacks the methyl group, resulting in different steric and electronic properties.
Uniqueness
2-Methyl-4-cyclopropylanisole is unique due to the combination of the methoxy, methyl, and cyclopropyl groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
4-cyclopropyl-1-methoxy-2-methylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-7-10(9-3-4-9)5-6-11(8)12-2/h5-7,9H,3-4H2,1-2H3 |
Clave InChI |
JJVDBNQKSWTNPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2CC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11726534.png)
![5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11726546.png)
![3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11726553.png)
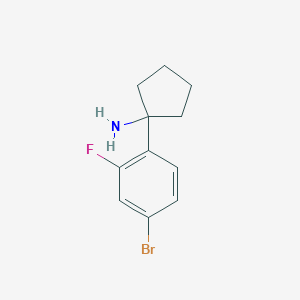
![2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B11726563.png)
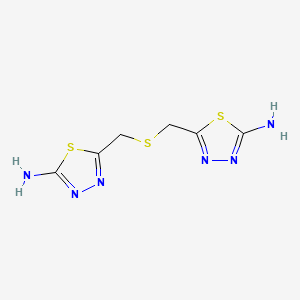
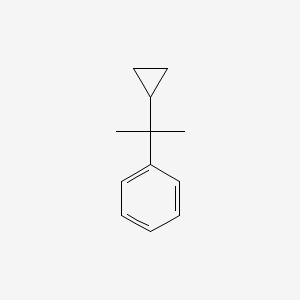
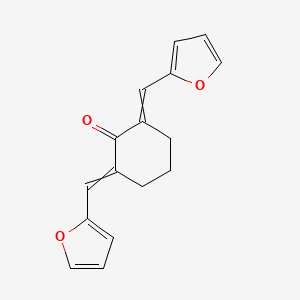
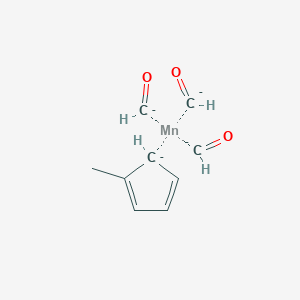
![1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B11726583.png)

![Methoxy({[4-(morpholin-4-yl)-3-nitrophenyl]methylidene})amine](/img/structure/B11726592.png)
